

APG-2575: A Technical Overview of its High-Affinity Binding to BCL-2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lisaftoclax	
Cat. No.:	B3028529	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

APG-2575, also known as **Lisaftoclax**, is a novel, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a selective BH3 mimetic, APG-2575 is designed to target the BH3-binding groove of BCL-2, a crucial anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[3] This targeted action disrupts the interaction between BCL-2 and pro-apoptotic proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[4] This document provides an in-depth technical guide on the binding affinity of APG-2575 to BCL-2, including quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

Core Mechanism of Action

APG-2575 functions by competitively inhibiting the binding of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD) to a hydrophobic groove on the surface of BCL-2. This action liberates pro-apoptotic effector proteins like BAX and BAK, which can then oligomerize in the outer mitochondrial membrane.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[4]

Quantitative Binding Affinity



APG-2575 demonstrates high-affinity and selective binding to BCL-2. The following table summarizes the binding affinities of APG-2575 and reference compounds for various BCL-2 family proteins.

Compound	BCL-2 (Ki, nM)	BCL-XL (Ki, nM)	MCL-1 (Ki, nM)
APG-2575 (Lisaftoclax)	< 0.1 - < 0.5[5][6]	> 1000	No binding affinity[5]
ABT-199 (Venetoclax)	< 0.1 - < 0.5[5][6]	> 1000	No binding affinity[5]
ABT-263 (Navitoclax)	< 0.5[5][6]	1[5][6]	No binding affinity[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional effects of APG-2575.

Biochemical Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively determines the binding affinity of APG-2575 to BCL-2 by measuring the disruption of the BCL-2/BIM interaction.

Materials:

- Recombinant human BCL-2 protein (e.g., GST-tagged)
- Biotinylated BIM peptide
- HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-GST-Europium cryptate)
- HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-d2)
- APG-2575 and reference compounds



- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume microplates
- HTRF-compatible microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of APG-2575 and reference compounds in the assay buffer.
- Reagent Preparation: Prepare a master mix containing recombinant BCL-2 protein and biotinylated BIM peptide in the assay buffer. Prepare a separate detection mix containing the anti-tag-Europium cryptate and Streptavidin-d2 in the assay buffer.
- Assay Reaction: In a 384-well plate, add the compound dilutions. Subsequently, add the BCL-2/BIM master mix to all wells. Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
- Detection: Add the detection mix to all wells. Incubate for a specified period (e.g., 2-4 hours) at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
- Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the
 HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a fourparameter logistic equation to determine the IC50 value. The Ki value can then be calculated
 from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of
 BCL-2 and the BIM peptide.[7]

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay assesses the ability of APG-2575 to induce apoptosis in cancer cell lines.[5]



Materials:

- BCL-2 dependent cancer cell lines (e.g., OCI-LY8, OCI-LY19)[5]
- APG-2575
- Complete cell culture medium
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

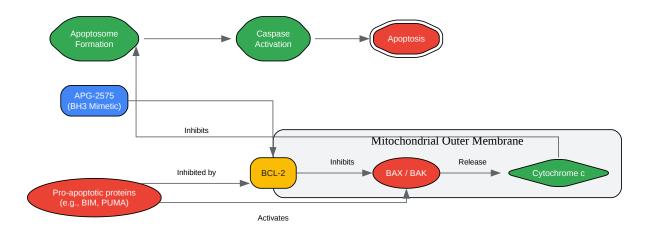
Procedure:

- Cell Seeding: Seed the cancer cells in 6-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with increasing concentrations of APG-2575 for a specified duration (e.g., 24 hours).[5] Include a vehicle-treated control group.
- Cell Harvesting: Following treatment, harvest the cells by trypsinization and centrifugation.
- Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization



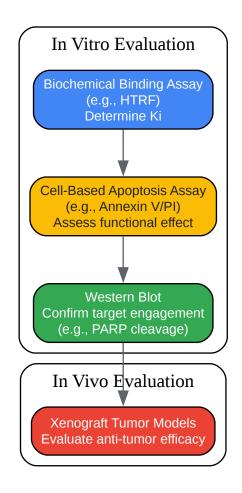
The following diagrams illustrate the BCL-2 signaling pathway and a typical experimental workflow for evaluating BCL-2 inhibitors.



Click to download full resolution via product page

Caption: BCL-2 signaling pathway and the mechanism of action of APG-2575.





Click to download full resolution via product page

Caption: Experimental workflow for the evaluation of APG-2575.

Conclusion

APG-2575 is a potent and selective BCL-2 inhibitor with high binding affinity. The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of APG-2575 and other BCL-2 inhibitors. The strong scientific rationale, supported by quantitative binding data and functional cellular assays, underscores the therapeutic potential of APG-2575 in BCL-2-dependent malignancies. Ongoing clinical investigations will further elucidate its safety and efficacy profile in various patient populations.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. benchchem.com [benchchem.com]
- 2. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel BCL-2 Inhibitor APG-2575 Exerts Synthetic Lethality With BTK or MDM2-p53 Inhibitor in Diffuse Large B-Cell Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [APG-2575: A Technical Overview of its High-Affinity Binding to BCL-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028529#apg-2575-bcl-2-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com